1-((4-Bromophenyl)sulfonyl)-3-chlorobenzene
CAS No.: 331765-58-3
Cat. No.: VC3939322
Molecular Formula: C12H8BrClO2S
Molecular Weight: 331.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331765-58-3 |
|---|---|
| Molecular Formula | C12H8BrClO2S |
| Molecular Weight | 331.61 g/mol |
| IUPAC Name | 1-(4-bromophenyl)sulfonyl-3-chlorobenzene |
| Standard InChI | InChI=1S/C12H8BrClO2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H |
| Standard InChI Key | ZURBGZSWFBKSMW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Br |
Introduction
Molecular Structure and Identification
Chemical Identity
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IUPAC Name: 1-(4-Bromophenyl)sulfonyl-3-chlorobenzene
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CAS Registry Number: 331765-58-3
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Molecular Formula:
Structural Features
The molecule consists of two aromatic rings:
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A 4-bromophenyl group attached to a sulfonyl () moiety.
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A 3-chlorobenzene ring linked via the sulfonyl group.
The sulfonyl bridge imparts polarity and reactivity, facilitating nucleophilic substitutions .
Key Descriptors:
Synthesis and Reaction Pathways
Conventional Synthesis
The compound is synthesized via a two-step sulfonylation reaction:
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Sulfonyl Chloride Formation: 4-Bromobenzenesulfonyl chloride (CAS 98-58-8) is prepared by chlorosulfonation of bromobenzene .
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Coupling with 3-Chlorobenzene: The sulfonyl chloride reacts with 3-chlorobenzene under basic conditions (e.g., triethylamine) to form the target compound .
Reaction Equation:
Palladium-Catalyzed Methods
Recent studies (e.g., ) utilize palladium catalysts for efficient sulfonamide synthesis. For example, Rh(oct) in chlorobenzene at 90°C enables regioselective annulation, broadening access to sulfone derivatives .
Physicochemical Properties
Applications in Organic Synthesis
Pharmaceutical Intermediates
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Sulfonamide Development: Used to synthesize bioactive sulfonamides, e.g., antimicrobial agents .
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Nucleotide Analogues: Serves as an activating agent in oligodeoxyribonucleotide synthesis .
Materials Science
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Polymer Functionalization: Incorporates sulfonyl groups into polymers for enhanced thermal stability.
Recent Research and Innovations
Cross-Coupling Reactions
Pd-catalyzed reactions with β-enaminones yield trisubstituted imidazoles, valuable in drug discovery .
Sulfonyl Fluoride Derivatives
Methods from enable conversion to sulfonyl fluorides, emerging as "click chemistry" reagents .
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